molecular formula C12H19NO B15093180 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol

Cat. No.: B15093180
M. Wt: 193.28 g/mol
InChI Key: YFCMMYPPRHQZQF-UHFFFAOYSA-N
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Description

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group (-NH2) and a 3,4-dimethylphenylmethyl group

Preparation Methods

The synthesis of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzylamine with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then subjected to ring-opening with a suitable nucleophile, such as water or an alcohol, to yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or thiols. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include aldehydes, ketones, and substituted amines.

Scientific Research Applications

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. For example, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

1-{[(3,4-Dimethylphenyl)methyl]amino}propan-2-ol can be compared with similar compounds such as:

    1-{[(3,4-Dimethylphenyl)methyl]amino}ethanol: This compound has a similar structure but with an ethyl group instead of a propyl group.

    1-{[(3,4-Dimethylphenyl)methyl]amino}butanol: This compound has a butyl group instead of a propyl group.

    1-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol: This compound has the hydroxyl group attached to the first carbon atom instead of the second

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-[(3,4-dimethylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C12H19NO/c1-9-4-5-12(6-10(9)2)8-13-7-11(3)14/h4-6,11,13-14H,7-8H2,1-3H3

InChI Key

YFCMMYPPRHQZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCC(C)O)C

Origin of Product

United States

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